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molecular formula C11H16N2O B3107962 Phenol, 4-(4-methyl-1-piperazinyl)- CAS No. 163210-63-7

Phenol, 4-(4-methyl-1-piperazinyl)-

Cat. No. B3107962
M. Wt: 192.26 g/mol
InChI Key: RWDJMTACZOUIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232273B2

Procedure details

Compound 82A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 42C and phenylpiperazine with paraformahyde and 4-(piperazin-1-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 6.74-6.78 (m, 2H), 6.61-6.65 (m, 2H), 2.93-2.95 (m, 4H), 2.41-2.44 (m, 4H), 2.22 (s, 3H). ESI (+)/MS: 193 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 42C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=C2C=1CN(C1SC([CH2:32][N:33]3[CH2:38][CH2:37][N:36]([C:39]4[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=4)[CH2:35][CH2:34]3)=C(C(OC)=O)N=1)CC2)=O.S1C2C=CC=CC=2N=C1NC(C1C=CC=C2C=1CN(C1SC(CCCCI)=C(C(OCC)=O)N=1)CC2)=[O:64].C1C=CC(N2CCNCC2)=CC=1.N1(C2C=CC(O)=CC=2)CCNCC1>>[CH3:32][N:33]1[CH2:38][CH2:37][N:36]([C:39]2[CH:44]=[CH:43][C:42]([OH:64])=[CH:41][CH:40]=2)[CH2:35][CH2:34]1

Inputs

Step One
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OC)CN2CCN(CC2)C2=CC=CC=C2)COCC[Si](C)(C)C
Step Two
Name
compound 42C
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)NC(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OCC)CCCCI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCNCC2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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